4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide
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Overview
Description
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is significant due to its potential applications in medicinal chemistry and drug discovery. The compound’s unique arrangement of nitrogen atoms within the imidazo[4,5-b]pyridine ring system makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine ring system under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide can be compared with other imidazo[4,5-b]pyridine derivatives:
Rimegepant: Used for the treatment of migraines, it shares the imidazo[4,5-b]pyridine core but has different substituents.
Telcagepant: Another migraine treatment, it also features the imidazo[4,5-b]pyridine structure but with distinct functional groups.
Ralimetinib: Investigated for cancer treatment, it highlights the versatility of the imidazo[4,5-b]pyridine scaffold in drug design.
These compounds demonstrate the diverse biological activities and therapeutic potential of the imidazo[4,5-b]pyridine framework, with each derivative offering unique properties and applications.
Properties
CAS No. |
89454-65-9 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C15H14N4O2/c1-16-15(20)9-5-6-10(12(8-9)21-2)13-18-11-4-3-7-17-14(11)19-13/h3-8H,1-2H3,(H,16,20)(H,17,18,19) |
InChI Key |
SHTFVNWSRAJFFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC |
Origin of Product |
United States |
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